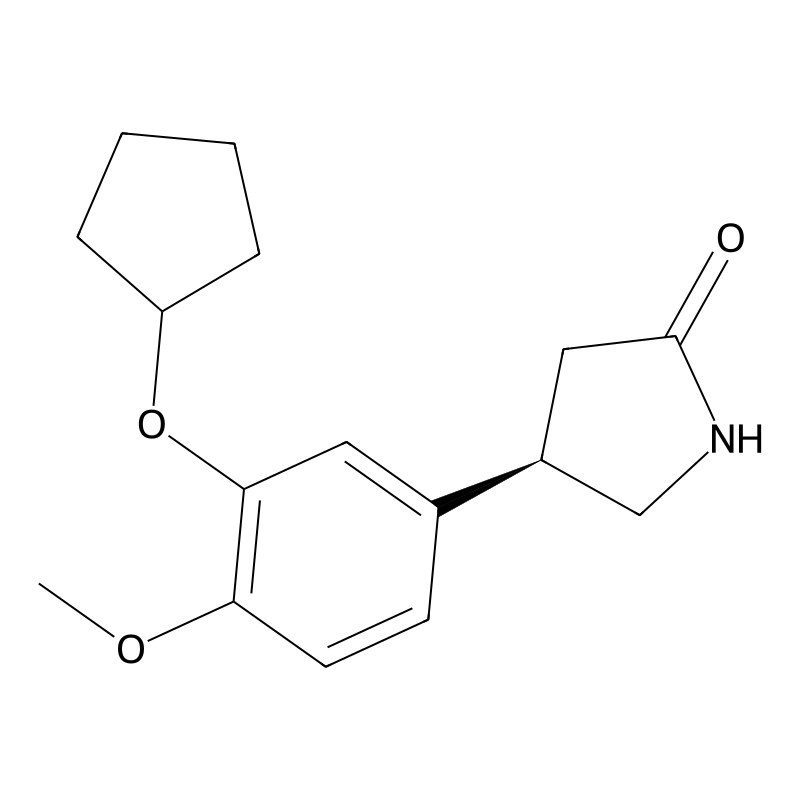

(R)-(-)-Rolipram

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Mechanisms of Action

(R)-(-)-Rolipram selectively inhibits specific subtypes of PDE4, particularly PDE4A, PDE4B, and PDE4D, with varying potencies. This selective action allows researchers to study the specific role of these PDE4 subtypes in different biological processes []. The increased cAMP levels caused by (R)-(-)-Rolipram can activate downstream signaling pathways involved in various cellular functions, including:

- Regulation of gene expression: cAMP can activate protein kinase A (PKA), which can phosphorylate and regulate various transcription factors, ultimately influencing gene expression [].

- Cell proliferation and differentiation: cAMP signaling plays a crucial role in regulating cell growth, division, and differentiation [].

- Neurotransmission: cAMP is involved in modulating the release and function of neurotransmitters in the brain, impacting learning, memory, and mood [].

- Inflammation: cAMP signaling can modulate the function of immune cells and the production of inflammatory mediators [].

Research Applications

Due to its ability to modulate various cellular processes, (R)-(-)-Rolipram is used in diverse research applications, including:

- Understanding the role of PDE4 in various diseases: Researchers use (R)-(-)-Rolipram to investigate the contribution of PDE4 to the development and progression of various diseases, such as neurodegenerative disorders, inflammatory conditions, and certain cancers [, , ].

- Developing new therapeutic strategies: By understanding the effects of (R)-(-)-Rolipram on specific cellular processes, researchers can develop new therapeutic strategies targeting PDE4 for various diseases [].

- Investigating cellular signaling pathways: (R)-(-)-Rolipram can be used as a tool to study the specific role of cAMP signaling pathways in different cell types and tissues.

(R)-(-)-Rolipram is a selective phosphodiesterase-4 inhibitor, primarily recognized for its potential applications in treating depression and various neurodegenerative diseases. Discovered in the early 1990s by Schering AG, it was initially developed as an antidepressant but was later discontinued due to a narrow therapeutic window that resulted in significant gastrointestinal side effects at effective dosages . The chemical formula of Rolipram is C₁₆H₂₁NO₃, with a molar mass of 275.348 g·mol⁻¹ .

Rolipram acts by inhibiting phosphodiesterase-4, an enzyme responsible for the breakdown of cyclic adenosine monophosphate. This inhibition leads to increased levels of cyclic adenosine monophosphate within cells, enhancing signaling pathways associated with mood regulation and neuroprotection . The compound also engages in various

The biological activity of Rolipram extends beyond its role as an antidepressant. It has been shown to reverse anhedonia in animal models of chronic mild stress, suggesting its potential in mood disorders by modulating gamma-aminobutyric acid levels . Additionally, Rolipram has demonstrated neuroprotective properties by enhancing proteasome activity, which is crucial for degrading misfolded proteins associated with neurodegenerative diseases like Alzheimer’s .

Several synthesis methods have been developed for (R)-(-)-Rolipram:

- Palladium-Catalyzed Asymmetric Allylic Alkylation: This method utilizes nitromethane and allylic carbonates to produce Rolipram with high yields (80-92%) and enantiomeric excesses (90-98%) using chiral ligands .

- Enantioselective Flow Synthesis: A novel approach involves telescoped asymmetric conjugate addition and oxidative aldehyde reactions, providing efficient synthesis pathways for Rolipram .

- Conventional Organic Synthesis: Traditional methods have also been employed, focusing on regioselectivity and functional group transformations to achieve the desired compound .

Rolipram has several potential applications:

- Antidepressant Therapy: Initially developed for this purpose due to its ability to enhance cyclic adenosine monophosphate signaling.

- Neurodegenerative Disease Research: Its role in increasing proteasome activity makes it a candidate for studies related to Alzheimer’s disease and other conditions involving protein aggregation .

- Autoimmune Diseases: Ongoing research explores its efficacy in treating autoimmune conditions through modulation of immune responses .

Studies have demonstrated that Rolipram interacts with various neurotransmitter systems, particularly enhancing the effects of gamma-aminobutyric acid. This modulation may contribute to its antidepressant effects and potential therapeutic benefits in mood disorders . Furthermore, research indicates that Rolipram can influence the activity of other neurotransmitters such as dopamine and serotonin, which are critical in mood regulation .

Several compounds share structural or functional similarities with (R)-(-)-Rolipram. Notable examples include:

| Compound Name | Class | Key Features |

|---|---|---|

| (R)-Baclofen | GABA-B receptor agonist | Used for muscle spasticity; enhances GABAergic activity. |

| Pentoxifylline | Phosphodiesterase inhibitor | Primarily used for improving blood flow; less selective than Rolipram. |

| Cilomilast | Phosphodiesterase inhibitor | Developed for asthma treatment; shares PDE4 inhibition but differs in specificity. |

Uniqueness of (R)-(-)-Rolipram:

(R)-(-)-Rolipram is distinctive due to its selective inhibition of phosphodiesterase-4, which not only contributes to its antidepressant effects but also enhances proteasome activity, making it a subject of interest in neurodegenerative disease research. Unlike similar compounds, it has demonstrated significant potential in modulating both mood disorders and protein aggregation issues .

Chemical Nomenclature and Identification

The compound is systematically named (4R)-4-[3-(Cyclopentyloxy)-4-methoxyphenyl]pyrrolidin-2-one according to International Union of Pure and Applied Chemistry nomenclature [5] [11] [13]. The Chemical Abstracts Service registry number for (R)-(-)-Rolipram is 85416-75-7, which uniquely identifies this specific enantiomer [2] [5] [11]. Alternative nomenclature includes the designation as (-)-Rolipram or R-Rolipram, reflecting its negative optical rotation and R-configuration at the chiral center [2] [3] [6].

Molecular Formula and Mass Characteristics

The molecular formula of (R)-(-)-Rolipram is C₁₆H₂₁NO₃, representing a molecular composition of sixteen carbon atoms, twenty-one hydrogen atoms, one nitrogen atom, and three oxygen atoms [2] [3] [5]. The exact molecular weight has been determined to be 275.34 grams per mole through various analytical techniques [2] [6] [9]. The monoisotopic molecular weight is reported as 275.152143543 atomic mass units, providing precise mass information for high-resolution analytical applications [3].

Structural Framework and Connectivity

(R)-(-)-Rolipram possesses a complex molecular architecture centered around a pyrrolidine ring system bearing a substituted phenyl group [1] [2] [13]. The pyrrolidin-2-one core structure serves as the central scaffold, with the chiral center located at the 4-position of the pyrrolidine ring [3] [5] [13]. The phenyl substituent at this position carries two functional groups: a methoxy group at the 4-position and a cyclopentyloxy group at the 3-position of the aromatic ring [5] [11] [13].

Stereochemical Configuration

Absolute Configuration Determination

The absolute configuration of (R)-(-)-Rolipram has been unambiguously established through X-ray crystallographic analysis of suitable derivatives [19]. Structural studies have confirmed the R-configuration at the chiral center, providing direct evidence for the previously assumed stereochemical assignment [19]. This determination represents the first definitive proof of the absolute configuration through crystallographic methods rather than chemical correlation or optical rotation comparisons [19].

Optical Activity Properties

(R)-(-)-Rolipram exhibits strong optical activity due to its chiral nature, with a specific optical rotation of -29.0 to -34.0 degrees when measured at 20°C using a concentration of 0.5 grams per 100 milliliters in methanol [9] [11] [16]. This negative rotation is characteristic of the R-enantiomer and provides a reliable means of distinguishing it from the S-(+)-enantiomer, which exhibits positive optical rotation [10] [15]. The magnitude of optical rotation serves as both an identity marker and a purity indicator for the compound [16] [18].

Conformational Analysis

The pyrrolidine ring in (R)-(-)-Rolipram adopts a specific conformational arrangement that influences the overall molecular geometry [25]. Structural studies indicate that the five-membered pyrrolidine ring exists in a twisted conformation, with specific puckering parameters that define its three-dimensional shape [25]. The aromatic substituent at the 4-position maintains specific dihedral angles relative to the pyrrolidine ring plane, contributing to the overall stereochemical environment [25].

Physical Properties and Characterization Data

Thermal Properties

| Property | Value | Reference Conditions |

|---|---|---|

| Melting Point | 132.0-136.0°C | Standard atmospheric pressure [9] [15] |

| Alternative Melting Point | 135-136°C | High purity samples [5] |

| Thermal Stability | Stable to 262°C | Thermogravimetric analysis [34] |

| Storage Temperature | -20°C | Long-term stability [5] [37] |

The compound demonstrates excellent thermal stability under normal handling conditions, with no decomposition observed below 132°C [5] [9] [37]. Differential thermal analysis reveals a sharp endothermic transition corresponding to the melting process, indicating good crystalline order in the solid state [15] [34].

Solubility Characteristics

(R)-(-)-Rolipram exhibits variable solubility depending on the solvent system employed [5] [6] [32]. In organic solvents, the compound demonstrates excellent solubility, reaching concentrations of up to 100 millimolar in both ethanol and dimethyl sulfoxide [5] [37]. Solubility in ethanol has been quantified at approximately 5 milligrams per milliliter, while dimethyl sulfoxide and dimethyl formamide support solubilities of approximately 10 milligrams per milliliter [32] [33].

Aqueous solubility is significantly limited, with the compound showing sparingly soluble behavior in water-based systems [32] [33]. Maximum aqueous solubility can be achieved through co-solvent approaches, where the compound is first dissolved in dimethyl formamide and then diluted with aqueous buffers, yielding solubilities of approximately 0.5 milligrams per milliliter in 1:9 dimethyl formamide to phosphate-buffered saline solutions [32].

Density and Refractive Properties

The density of (R)-(-)-Rolipram has been determined to be 1.155 ± 0.06 grams per cubic centimeter under standard conditions [6] [9]. The refractive index has been calculated to be approximately 1.5500, providing optical characterization data for the compound [36]. These physical constants are consistent with the molecular structure and provide additional identification parameters for analytical purposes [6] [9].

Spectroscopic Characteristics

Nuclear Magnetic Resonance Spectral Data

Nuclear magnetic resonance spectroscopy provides detailed structural information for (R)-(-)-Rolipram, with proton nuclear magnetic resonance spectra confirming the expected connectivity and stereochemistry [5] [15] [37]. The spectral data consistently matches the proposed structure across multiple independent analyses [5] [15] [37]. Specific chemical shift patterns correspond to the aromatic protons, methoxy group, cyclopentyl protons, and pyrrolidine ring protons, each appearing in their characteristic regions based on their electronic environment [29] [31].

The aromatic protons appear in the 6.0-8.0 parts per million region, while the methoxy group protons resonate around 3.3-4.5 parts per million due to their attachment to oxygen [29] [31]. The cyclopentyl protons exhibit multiple overlapping signals in the aliphatic region between 1.2-2.2 parts per million, and the pyrrolidine ring protons appear with chemical shifts reflecting their proximity to the carbonyl group and aromatic substituent [29] [31].

Mass Spectrometric Analysis

Mass spectrometry of (R)-(-)-Rolipram yields characteristic fragmentation patterns that provide structural confirmation [1] [2]. The molecular ion peak appears at mass-to-charge ratio 276 corresponding to the protonated molecular ion [M+H]⁺ [1] [2]. Key fragment ions include peaks at mass-to-charge ratios 208, 191, 163, and 131, representing sequential losses from the molecular ion through well-defined fragmentation pathways [1] [2].

The base peak typically appears at mass-to-charge ratio 131, corresponding to a significant structural fragment that retains the aromatic portion of the molecule [1]. Additional prominent peaks at 208 and 191 mass-to-charge units represent losses of specific neutral fragments from the molecular ion, providing diagnostic information for structural elucidation [1] [2].

Infrared Spectroscopic Properties

Infrared spectroscopy of (R)-(-)-Rolipram reveals characteristic absorption bands that confirm the presence of key functional groups [16]. The spectrum shows distinctive bands corresponding to the carbonyl stretching vibration of the lactam group, aromatic carbon-carbon stretching vibrations, and carbon-hydrogen stretching modes [16]. The infrared spectrum consistently conforms to the expected structural features across different analytical batches [16].

Ultraviolet-Visible Absorption

The ultraviolet-visible absorption spectrum of (R)-(-)-Rolipram exhibits characteristic maxima at 231 and 280 nanometers, reflecting the electronic transitions within the aromatic chromophore [32] [33]. These absorption maxima provide both identification criteria and quantitative analysis capabilities for the compound [32] [33]. The extinction coefficients at these wavelengths enable precise concentration determinations in solution-based analytical methods [32].

Elemental Composition and Analytical Data

Elemental Analysis Results

Comprehensive elemental analysis of (R)-(-)-Rolipram confirms the theoretical elemental composition predicted from the molecular formula [5] [37]. The analytical results demonstrate excellent agreement with calculated values, validating the purity and identity of the compound.

| Element | Theoretical (%) | Found (%) | Source |

|---|---|---|---|

| Carbon | 69.79 | 69.78 | [5] |

| Carbon | 69.79 | 69.68 | [37] |

| Hydrogen | 7.69 | 7.73 | [5] |

| Hydrogen | 7.69 | 7.68 | [37] |

| Nitrogen | 5.09 | 5.13 | [5] |

| Nitrogen | 5.09 | 4.97 | [37] |

Chromatographic Purity Assessment

High-performance liquid chromatography analysis consistently demonstrates exceptional purity levels for (R)-(-)-Rolipram samples [5] [15] [37]. Standard analysis shows purity levels of 99.9% by area percentage, indicating minimal impurity content [5]. Chiral high-performance liquid chromatography specifically confirms the enantiomeric purity, with results showing greater than 99% enantiomeric excess [5] [15] [37].

Thin-layer chromatography provides additional purity assessment, with retention factor values of 0.5 in dichloromethane:methanol (9:1) solvent systems and 0.6 in dichloromethane:methanol (95:5) systems [5] [37]. These chromatographic parameters serve as identity confirmation and purity indicators [5] [37].

Chemical Stability Assessment

(R)-(-)-Rolipram demonstrates excellent chemical stability under appropriate storage conditions [32] [36] [37]. The compound maintains chemical integrity for at least two years when stored at -20°C in the solid state [32] [36]. Solution stability varies with solvent choice, with organic solutions in dimethyl sulfoxide or ethanol remaining stable for up to three months at -20°C [36].

The compound shows sensitivity to elevated temperatures and should be protected from heat exposure during handling and storage [11] [15]. Stability studies indicate that decomposition begins only at temperatures significantly above normal handling conditions, providing a substantial safety margin for routine laboratory use [34].

Comparative Enantiomeric Properties

Stereoisomeric Differentiation

(R)-(-)-Rolipram exhibits significantly different properties compared to its enantiomeric counterpart, (S)-(+)-Rolipram [10] [13] [15]. The two enantiomers can be distinguished through their opposite optical rotations, with the R-enantiomer showing negative rotation while the S-enantiomer exhibits positive rotation of similar magnitude [10] [15]. This optical activity difference provides a direct means of enantiomeric identification and purity assessment [15] [16].

Pharmacological studies have demonstrated that (R)-(-)-Rolipram possesses 2-10 fold greater potency compared to the S-(+)-enantiomer in phosphodiesterase-4 inhibition assays [13] [15] [17]. This significant potency difference highlights the importance of stereochemical configuration in determining biological activity [13] [17] [20].

Analytical Separation Methods

Chiral chromatographic methods have been developed to separate and quantify the two enantiomers of rolipram [5] [15] [20]. These analytical techniques enable determination of enantiomeric ratios and assessment of optical purity in pharmaceutical preparations [5] [15]. The separation efficiency of these methods allows for precise quantification of minor enantiomeric impurities, supporting quality control applications [15] [20].

Basic Molecular Properties

(R)-(-)-Rolipram (CAS: 85416-75-7) possesses the molecular formula C₁₆H₂₁NO₃ with a molecular weight of 275.34-275.35 g/mol [1] [2] [3]. The compound exists as a white crystalline solid with a melting point of 133-136°C [4] [5] [6]. Its IUPAC name is (4R)-4-[3-(cyclopentyloxy)-4-methoxyphenyl]pyrrolidin-2-one, reflecting its complex stereochemical architecture [1] [2] [5].

Stereochemical Configuration

The molecule contains a single chiral center located at the C4 position of the pyrrolidin-2-one ring [1] [7] [3]. This carbon atom adopts the R configuration according to Cahn-Ingold-Prelog rules, which directly correlates with the compound's levorotatory optical activity. The specific rotation has been measured as [α]D²⁰ = -29 to -34° (c=0.5 in methanol) [8], confirming its negative optical rotation despite the R configuration.

| Property | (R)-(-)-Rolipram | (S)-(+)-Rolipram |

|---|---|---|

| Absolute Configuration | R at C4 | S at C4 |

| Optical Activity | Levorotatory (-) | Dextrorotatory (+) |

| PDE4 Inhibitory Potency | 2-10 fold higher | Lower potency |

| HARBS Binding Affinity | High (nM range) | Lower affinity |

Conformational Analysis

Ring Conformations and Molecular Geometry

The pyrrolidin-2-one ring adopts a non-planar envelope conformation due to the sp³ hybridization of the ring carbons and the sp² character at the carbonyl carbon [9] [10] [11]. This puckering is essential for the molecule's three-dimensional shape and subsequent biological activity. The five-membered lactam ring exhibits restricted rotation due to the partial double-bond character of the amide linkage [12] [10] [13].

Substituent Orientation and Steric Effects

The phenyl ring bears two critical substituents: a cyclopentyloxy group at the meta position and a methoxy group at the ortho position relative to the pyrrolidine attachment [1] [2] [10]. The bulky cyclopentyloxy substituent provides significant steric hindrance that influences both conformational preferences and protein binding selectivity [1] [2] [10]. This steric bulk is particularly important for discriminating between different phosphodiesterase conformational states.

Dihedral Angles and Rotational Barriers

Critical dihedral angles within the molecule determine its overall conformation and binding properties [12] [10] [14]. The rotation around the bond connecting the pyrrolidine ring to the phenyl substituent is restricted due to steric interactions between the cyclopentyloxy group and the lactam ring. These conformational constraints contribute to the molecule's selectivity for specific protein conformational states [15] [16] [17].

Crystallographic Structure Analysis

Crystal Structure Data

X-ray crystallographic studies of (R)-(-)-rolipram bound to phosphodiesterase 4B have provided detailed structural information [18]. The complex crystallizes in the triclinic space group P 32 2 1 with unit cell dimensions of a = 137.4 Å, b = 137.4 Å, and c = 142.97 Å [18]. The structure was determined at 3.22 Å resolution with acceptable refinement statistics (R-factor = 0.1816, R-free = 0.2221) [18].

| Crystallographic Parameter | Value |

|---|---|

| Resolution | 3.22 Å |

| Space Group | P 32 2 1 |

| Unit Cell (a, b, c) | 137.4, 137.4, 142.97 Å |

| R-factor | 0.1816 |

| R-free | 0.2221 |

| Matthews Coefficient | 2.6 |

| Solvent Content | 52.77% |

Protein-Ligand Interactions

In the crystal structure, (R)-(-)-rolipram occupies a deep binding pocket within the phosphodiesterase catalytic domain [12] [13] [18]. The molecule forms critical hydrogen bonds through its amide functionality, with the carbonyl oxygen and NH group participating in specific interactions with protein residues [12] [10] [13]. The R-enantiomer demonstrates superior complementarity with the high-affinity rolipram binding site (HARBS) conformation of PDE4 [12] [13] [18].

Stereochemical Impact on Biological Activity

Enantiomeric Selectivity

The R-enantiomer exhibits significantly enhanced biological activity compared to its S-counterpart, showing 2-10 fold greater potency in PDE4 inhibition assays [15] [16] [19]. This stereochemical selectivity arises from the specific three-dimensional complementarity between the R-configured molecule and the protein binding site [15] [16] [17].

Conformational State Discrimination

(R)-(-)-Rolipram demonstrates selective affinity for the HARBS (High-Affinity Rolipram Binding Site) conformational state of PDE4, while the S-enantiomer preferentially interacts with the LARBS (Low-Affinity Rolipram Binding Site) state [15] [17]. This differential binding explains the observed potency differences and highlights the importance of absolute stereochemistry in molecular recognition [15] [20].

Circular Dichroism Properties

Circular dichroism spectroscopy has been employed to characterize both enantiomers of rolipram, revealing distinctive spectral signatures that reflect their opposite chirality [16] [21]. These studies provide valuable insight into the electronic transitions associated with the chiral chromophores within the molecule and confirm the stereochemical assignments [16] [21].

Conformational Dynamics and Flexibility

Solution vs. Bound Conformations

While the molecule maintains certain conformational preferences in solution, binding to the protein target induces specific conformational changes that optimize intermolecular interactions [12] [13] [18]. The crystallographic data reveals that bound (R)-(-)-rolipram adopts a conformation that maximizes hydrogen bonding and van der Waals contacts with the protein binding site [12] [10] [13].